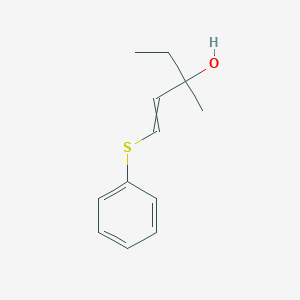![molecular formula C10H13NO3S B14375637 ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid CAS No. 90055-17-7](/img/structure/B14375637.png)
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid: is an organic compound that features a pyridine ring connected to a propyl chain, which is further linked to a sulfanyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups. This can involve halogenation, followed by substitution reactions to introduce the propyl chain and the sulfanyl group.
Linking the Acetic Acid Moiety: The propyl chain with the sulfanyl group is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfanyl group in ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or sulfanyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it can be explored for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Biochemical Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and function.
Comparaison Avec Des Composés Similaires
Pyridine-3-sulfonic acid: Similar in having a pyridine ring with a sulfonic acid group.
Pyridine-3-carboxylic acid: Contains a carboxylic acid group attached to the pyridine ring.
3-(Pyridin-3-yl)propanoic acid: Similar in having a propyl chain attached to the pyridine ring.
Uniqueness:
Structural Features: The combination of a pyridine ring, a propyl chain, a sulfanyl group, and an acetic acid moiety makes ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
90055-17-7 |
|---|---|
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
2-(3-pyridin-3-yloxypropylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)8-15-6-2-5-14-9-3-1-4-11-7-9/h1,3-4,7H,2,5-6,8H2,(H,12,13) |
Clé InChI |
AJDWXPBAWBIOTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OCCCSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
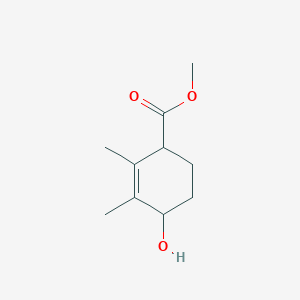
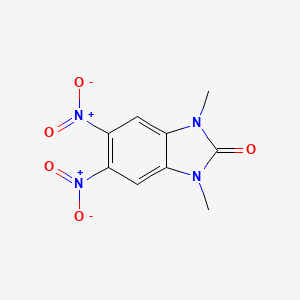
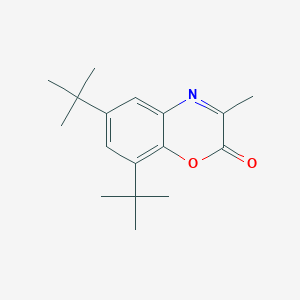

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
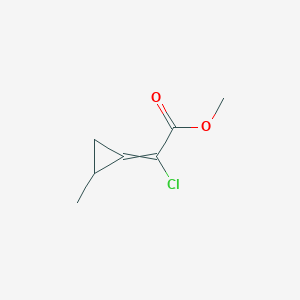
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
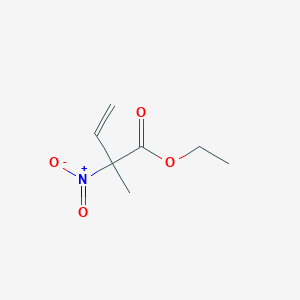
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)

